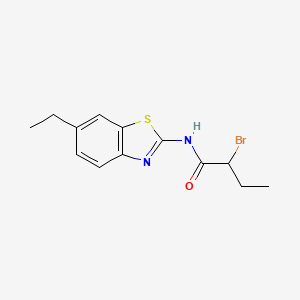
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide typically involves a multi-step process. One common method includes the bromination of N-(6-ethyl-2-benzothiazolyl)butanamide using bromine or a brominating agent under controlled conditions . Industrial production methods often employ green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products .
Chemical Reactions Analysis
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and m-chloroperbenzoic acid for oxidation.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide can be compared with other benzothiazole derivatives, such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
944887-19-8 |
|---|---|
Molecular Formula |
C13H15BrN2OS |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
2-bromo-N-(6-ethyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15BrN2OS/c1-3-8-5-6-10-11(7-8)18-13(15-10)16-12(17)9(14)4-2/h5-7,9H,3-4H2,1-2H3,(H,15,16,17) |
InChI Key |
MVCNIFHMAOCEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



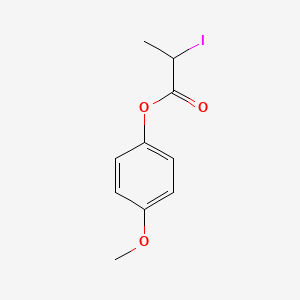
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)

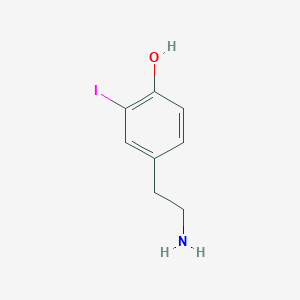
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)

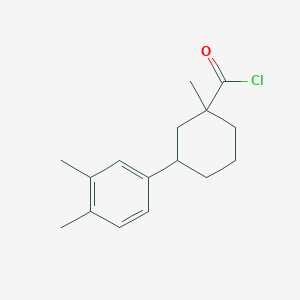
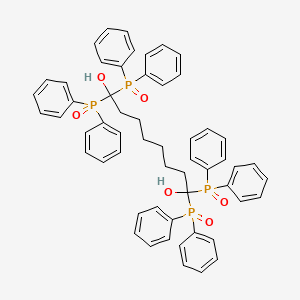
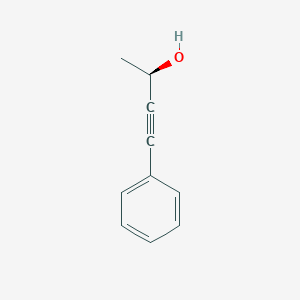


![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)

